molecular formula C11H23ClN2 B14076921 1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 581101-92-0

1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14076921
CAS No.: 581101-92-0
M. Wt: 218.77 g/mol
InChI Key: IKWLASUDSGDILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazolium, 1-heptyl-3-methyl-, chloride is an ionic liquid composed of an organic cation and an inorganic chloride anion. This compound is known for its unique properties such as low vapor pressure, high thermal stability, and good ionic conductivity. It is widely used in various fields including organic synthesis, catalysis, and electrochemistry .

Preparation Methods

The synthesis of 1H-Imidazolium, 1-heptyl-3-methyl-, chloride typically involves the quaternization of 1-methylimidazole with 1-chloroheptane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The product is then purified through recrystallization or other suitable methods .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1H-Imidazolium, 1-heptyl-3-methyl-, chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Imidazolium, 1-heptyl-3-methyl-, chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1-heptyl-3-methyl-, chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The ionic nature of the compound allows it to disrupt cell membrane integrity, leading to antimicrobial effects. In catalysis, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

1H-Imidazolium, 1-heptyl-3-methyl-, chloride is similar to other imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium chloride and 1-hexyl-3-methylimidazolium iodide. its unique heptyl side chain imparts distinct properties such as higher hydrophobicity and different solubility characteristics. These differences make it suitable for specific applications where other imidazolium compounds may not be as effective .

Similar compounds include:

Properties

CAS No.

581101-92-0

Molecular Formula

C11H23ClN2

Molecular Weight

218.77 g/mol

IUPAC Name

1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C11H22N2.ClH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H

InChI Key

IKWLASUDSGDILR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[NH+]1CN(C=C1)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.